N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
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Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .
Mode of Action
It is known that cdk2 interacts with cyclin a or e to regulate the cell cycle . The compound may inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell cycle regulation. CDK2, the target of this compound, is involved in the G1 and S phases of the cell cycle . By inhibiting CDK2, the compound could disrupt the normal progression of the cell cycle .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in cell cycle progression due to the inhibition of CDK2 . This could result in cell cycle arrest and potentially cell death .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(13-6-2-1-3-7-13)17-14-8-4-9-15(12-14)18-10-5-11-22(18,20)21/h1-4,6-9,12H,5,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNTVNYBGFVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.